molecular formula C15H15FN4O B2602195 N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2192746-39-5

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2602195
CAS No.: 2192746-39-5
M. Wt: 286.31
InChI Key: CAGQURNMNVDWHK-UHFFFAOYSA-N
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Description

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound featuring a pyrimidine ring linked to an azetidine moiety, which is further functionalized with a 3-fluoro-4-methylbenzoyl group. This specific molecular architecture, incorporating nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Compounds with azetidine and pyrimidine scaffolds are frequently investigated for their potential to interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes[a citation:2] . For instance, structurally related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity, non-imidazole agonists for the histamine H3 receptor (H3R), showing nanomolar potency in vitro and demonstrating central nervous system (CNS) activity in vivo[a citation:2] . Similarly, N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been explored as agonists for the GPR119 receptor, highlighting the utility of such chemotypes in developing therapeutics for metabolic diseases[a citation:6]. Researchers value this compound for exploring structure-activity relationships (SAR) and as a key intermediate in the synthesis of more complex molecules for pharmacological screening. Its mechanism of action is not defined for this specific entity and is dependent on the research context. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-10-3-4-11(7-13(10)16)14(21)20-8-12(9-20)19-15-17-5-2-6-18-15/h2-7,12H,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGQURNMNVDWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The 3-fluoro-4-methylbenzoyl group is introduced via acylation reactions using reagents such as benzoyl chloride derivatives.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent on Azetidine Pyrimidine Modifications Molecular Weight Key Features Reference
N-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine (Target) 3-Fluoro-4-methylbenzoyl Unsubstituted pyrimidin-2-amine ~317.3* Lipophilic benzoyl group enhances membrane permeability N/A
N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (BK50179) Benzenesulfonyl Unsubstituted pyrimidin-2-amine 290.34 Sulfonyl group increases polarity; potential for hydrogen bonding
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine Methanesulfonyl 5-(4-Fluorophenyl) 322.36 Fluorophenyl enhances aromatic interactions; sulfonyl improves solubility
4-(3-(Dimethylamino)azetidin-1-yl)pyrimidin-2-amine Fumarate Dimethylamino Unsubstituted pyrimidin-2-amine 298.3† Charged amino group impacts solubility and receptor interaction
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Fluorophenyl + imidazole-pyrimidine Extended alkyl chain 311.36 Imidazole introduces basicity; fluorophenyl aids in target binding

*Estimated based on formula; †Including fumarate counterion.

Key Observations:
  • Substituent Effects: The 3-fluoro-4-methylbenzoyl group in the target compound provides a balance of lipophilicity and electron-withdrawing properties, which may enhance blood-brain barrier penetration compared to sulfonyl or charged groups (e.g., dimethylamino in ).
  • Synthetic Accessibility : The target compound’s benzoyl group likely requires acylation steps similar to those in , whereas sulfonylation (as in ) or alkylation (as in ) may involve different reagents (e.g., sulfonyl chlorides or reductive amination).

Challenges and Opportunities

  • Optimization Gaps : Data on the target compound’s solubility, stability, and metabolic profile is lacking. Comparative studies with and could clarify the impact of benzoyl vs. sulfonyl groups on pharmacokinetics.
  • Structural Diversity : Expanding modifications at the pyrimidine 4- or 5-positions (as in ) may yield analogs with improved potency or selectivity.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine?

  • Methodological Answer : Synthesis requires precise control of reaction conditions:

  • Temperature : Reactions often proceed at 60–100°C to balance reactivity and side-product formation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

  • Catalysts : Palladium or copper catalysts may accelerate coupling reactions, particularly for azetidine ring formation .

  • Intermediate Isolation : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high-purity intermediates .

    Table 1: Synthesis Optimization Parameters

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature60–100°CPrevents thermal degradation
    SolventDMF/DMSOEnhances reagent solubility
    Catalyst Loading5–10 mol%Balances cost and efficiency
    Reaction Time12–48 hrsEnsures completion of multi-step reactions

Q. How is structural characterization of this compound validated in academic research?

  • Methodological Answer : Multi-modal analytical techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluoro and methyl groups on the benzoyl moiety) .

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .

  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

    Table 2: Analytical Techniques and Key Data

    TechniqueKey Peaks/DataPurpose
    1^1H NMRδ 8.2–8.5 ppm (pyrimidine protons)Confirms aromatic ring substitution
    HPLCRetention time = 6.8 min (method: C18, 70% MeOH)Purity assessment
    HRMS-ESIm/z 356.1421 [M+H]+^+Molecular formula verification

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screens focus on target engagement and cytotoxicity:

  • Enzyme Inhibition Assays : Kinase or protease inhibition assays (IC50_{50} determination) using fluorogenic substrates .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the pyrimidine ring to modulate binding affinity .

  • Azetidine Ring Substitution : Replace the 3-fluoro-4-methylbenzoyl group with cyclopropyl or morpholine derivatives to assess steric/electronic effects .

  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., EGFR or PARP) .

    Table 3: SAR Design Strategies

    ModificationHypothesisAssay for Validation
    Pyrimidine substitutionEnhanced kinase inhibitionIC50_{50} in kinase panel
    Azetidine ring expansionImproved solubilityLogP measurement

Q. What computational methods resolve contradictions in experimental vs. predicted reactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models reaction pathways to identify discrepancies in intermediates .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions for challenging steps (e.g., azetidine acylation) .
  • Kinetic Analysis : Use MATLAB or Python to model reaction rates and identify bottlenecks (e.g., competing side reactions) .

Q. How can researchers address reproducibility challenges in scaled-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor real-time reaction progress .
  • DoE (Design of Experiments) : Use Minitab or JMP to optimize variables (e.g., catalyst loading, agitation rate) for robustness .
  • Purification Protocols : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Data Contradiction Analysis

Q. How should conflicting data on biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple labs with standardized protocols (e.g., CLSI guidelines) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify consensus trends .

Key Research Applications

  • Medicinal Chemistry : Potential as a kinase inhibitor scaffold due to pyrimidine-azetidine pharmacophore .
  • Chemical Biology : Probe for studying fluorine’s role in target binding (via 19^{19}F NMR) .
  • Materials Science : Fluorinated aromatic systems may enable OLED or sensor applications .

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